Acetyl Regiochemistry: C7- vs. C5-Substitution
7-Acetyl-5-chloroindolin-2-one positions the acetyl group at C7 with a simple methyl ketone (COCH3), whereas the commercially more common analog 5-chloroacetyloxindole (CAS 65435-04-3) bears a chloroacetyl group (COCH2Cl) at C5. This regioisomeric difference produces a distinct hydrogen-bond acceptor/donor topology: the C7-acetyl carbonyl can form an intramolecular six-membered hydrogen bond with the adjacent indolinone NH (H-Donors: 1, H-Acceptors: 2 ), while the C5-chloroacetyl analog cannot engage in this intramolecular interaction, directing its H-bonding exclusively intermolecularly. The calculated LogP for 7-acetyl-5-chloroindolin-2-one is 2.0372 with TPSA 46.17 Ų , compared to 5-chloroacetyloxindole with LogP approximately 0.98 and TPSA 46.17 Ų , indicating that despite identical TPSA, the C7-acetyl isomer is substantially more lipophilic (ΔLogP ≈ 1.06), which affects membrane permeability and pharmacokinetic profile in downstream biological applications.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.0372; TPSA = 46.17 Ų; H-Donors = 1; H-Acceptors = 2; Rotatable Bonds = 1 |
| Comparator Or Baseline | 5-Chloroacetyloxindole (CAS 65435-04-3): LogP ≈ 0.98; TPSA = 46.17 Ų; Rotatable Bonds = 2 |
| Quantified Difference | ΔLogP ≈ +1.06 (target compound is approximately 11.5× more lipophilic by partition coefficient); reduced rotatable bond count (1 vs. 2) |
| Conditions | Calculated physicochemical properties sourced from vendor technical datasheets (Leyan for target; CymitQuimica/TCI for comparator) |
Why This Matters
The ~1.06 LogP unit increase translates to a predicted ~11.5-fold higher octanol/water partition coefficient, which directly impacts membrane permeability, tissue distribution, and non-specific protein binding in cell-based assays, making the C7-acetyl isomer preferentially suitable for intracellular target engagement studies where higher lipophilicity is desired.
